molecular formula C16H14N2O3 B2778182 (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1448139-51-2

(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

货号 B2778182
CAS 编号: 1448139-51-2
分子量: 282.299
InChI 键: YQRFVEWYWDHKJR-DAFODLJHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, also known as TAI-1, is a small molecule inhibitor that has been found to be effective in the treatment of cancer. It was first synthesized in 2010 by a group of researchers at the University of Texas Southwestern Medical Center. Since then, TAI-1 has been the subject of numerous studies, and its potential as a cancer therapy has been widely recognized.

作用机制

The mechanism of action of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide involves the inhibition of TTK, a protein that is involved in the regulation of cell division. TTK is overexpressed in many types of cancer, and its inhibition has been shown to lead to cell death. (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide works by binding to the active site of TTK, preventing it from carrying out its normal function. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and proliferation of tumor cells. (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has also been shown to decrease the expression of several genes that are involved in cancer progression, suggesting that it may have a broad anti-tumor effect.

实验室实验的优点和局限性

One advantage of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is its relatively straightforward synthesis, which makes it easy to produce on a large scale. It has also been found to be effective against a wide range of cancer cell lines, suggesting that it may have broad applicability in the treatment of cancer. One limitation of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is its relatively low potency, which may limit its effectiveness in some cases. Additionally, further research is needed to determine the optimal dosing and administration of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide.

未来方向

There are several future directions for research on (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide. One area of interest is the development of more potent analogs of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, which may have improved efficacy. Another area of research is the identification of biomarkers that can predict response to (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, which may help to select patients who are most likely to benefit from treatment. Finally, further studies are needed to determine the optimal dosing and administration of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, and to investigate its potential in combination with other cancer therapies.

合成方法

The synthesis of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide involves several steps, starting with the reaction of furan-3-carboxaldehyde with 4-hydroxy-1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. This reaction yields a key intermediate, which is then reacted with acryloyl chloride to form the final product, (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide. The synthesis of (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is relatively straightforward and can be carried out on a large scale, making it a promising candidate for further development.

科学研究应用

(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called TTK, which is essential for cell division. By blocking TTK, (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide prevents cancer cells from dividing and growing, ultimately leading to their death. (E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide has also been found to be effective in combination with other cancer therapies, such as chemotherapy and radiation, suggesting that it may have a role to play in the treatment of cancer.

属性

IUPAC Name

(E)-3-(furan-3-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(4-1-11-6-8-21-10-11)18-13-3-2-12-5-7-17-16(20)14(12)9-13/h1-4,6,8-10H,5,7H2,(H,17,20)(H,18,19)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRFVEWYWDHKJR-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。